Cas no 689250-90-6 (4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-)

4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
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- 4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-
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- インチ: 1S/C9H6FN3O/c10-7-1-3-8(4-2-7)13-6-11-12-9(13)5-14/h1-6H
- InChIKey: YVGQUOHZJLIRHW-UHFFFAOYSA-N
- ほほえんだ: N1=CN(C2=CC=C(F)C=C2)C(C=O)=N1
4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681928-0.05g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-681928-10.0g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 10.0g |
$6266.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076745-1g |
4-(4-Fluorophenyl)-4h-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 95% | 1g |
¥7245.0 | 2024-04-18 | |
Enamine | EN300-681928-1.0g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 1g |
$0.0 | 2023-06-07 | ||
Ambeed | A1120232-1g |
4-(4-Fluorophenyl)-4h-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 95% | 1g |
$1056.0 | 2024-04-18 | |
Enamine | EN300-681928-0.25g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-681928-0.1g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-681928-5.0g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-681928-0.5g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-681928-2.5g |
4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |
689250-90-6 | 2.5g |
$2856.0 | 2023-03-11 |
4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-に関する追加情報
Introduction to CAS No.689250-90-6: 4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-
The compound with CAS No. 689250-90-6, known as 4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science.
Triazoles are well-known for their stability and versatility in forming various chemical bonds, making them ideal candidates for designing bioactive molecules. The presence of a carboxaldehyde group in this compound adds another layer of functionality, enabling it to participate in diverse chemical reactions such as condensation and cross-coupling reactions. Additionally, the fluorophenyl substituent introduces electronic and steric effects that can significantly influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- as a lead compound in the development of novel therapeutics. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory drug design. Furthermore, its unique electronic properties make it a promising candidate for use in optoelectronic materials.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole core followed by functionalization with the carboxaldehyde and fluorophenyl groups. Advanced techniques such as click chemistry and transition metal-catalyzed coupling reactions have been employed to achieve high yields and selectivity in its synthesis.
In terms of biological activity, CAS No.689250-90-6 has shown remarkable selectivity towards certain receptors and enzymes, making it a valuable tool for studying molecular interactions at the cellular level. Its ability to modulate signaling pathways has been extensively investigated in vitro and in vivo models, providing insights into its potential therapeutic applications.
From an environmental perspective, the stability and biodegradability of 4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- are critical factors that need to be considered during its production and application. Researchers are actively exploring green chemistry approaches to minimize its environmental footprint while maximizing its utility in various industries.
In conclusion, CAS No.689250-90-6 stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical structure and functional groups make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new facets of its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.
689250-90-6 (4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-) 関連製品
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